molecular formula C14H14N4O B4427919 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4427919
M. Wt: 254.29 g/mol
InChI Key: LJZLHCUPIUKFKC-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemically synthesized small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry for its versatile applications and favorable drug-like properties, serving as a key structure in the development of novel therapeutic agents . The TP core is isoelectronic with the purine ring system, allowing its derivatives to function as potential bio-isosteres for purines in molecular design . This compound is provided exclusively for research purposes to investigate its potential biological activities. Key Research Applications The primary research interest in 1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives lies in neuroscience and oncology. Structurally similar compounds have been identified as positive modulators of the GABA A receptor, demonstrating potent anticonvulsant activity in preclinical models with an improved neurotoxicity profile compared to some standard treatments . Furthermore, analogs within this chemical class have exhibited promising anti-tumor activities in vitro against various human cancer cell lines, indicating their potential as candidates for cancer chemotherapy research . Handling and Usage This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment, following established laboratory safety protocols.

Properties

IUPAC Name

2-ethyl-5-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-3-12-16-14-15-11(8-13(19)18(14)17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLHCUPIUKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/alumina-titania .

Industrial Production Methods

Industrial production methods for this compound may involve the use of scalable and efficient catalytic processes. For instance, the preparation of triazolopyrimidines can be catalyzed by Schiff base zinc complexes supported on magnetite nanoparticles, which offer the advantage of easy recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features and the resulting biological activities

Biological Activity

2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory , anticancer , and antimicrobial properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function. This mechanism underlies its potential therapeutic effects in various diseases.

Anticancer Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A comparison of various derivatives highlighted that modifications in the structure could enhance anticancer efficacy.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of pathogens. In vitro studies demonstrated that the compound exhibits potent antibacterial and antifungal effects. The minimal inhibitory concentrations (MICs) were determined against several strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Pyrazolo[3,4-d]pyrimidineCDK2 inhibition, anticancerKinase inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineSignificant anticancer propertiesApoptosis induction

The comparative analysis reveals that while similar compounds share some biological activities, this compound possesses unique structural features that may confer distinct advantages in targeting specific molecular pathways.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various derivatives of triazolopyrimidine and assessed their anticancer properties. The study found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity Assessment

Another research article focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that this compound demonstrated superior activity compared to standard antibiotics. This suggests its potential role in combating antibiotic-resistant infections.

Q & A

Q. What are the recommended protocols for synthesizing 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The compound can be synthesized via cyclocondensation reactions involving 5-aminotriazole derivatives and β-keto esters. A solvent-dependent approach using ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine phosphate) as a catalyst under reflux conditions has been reported to yield high-purity products. This method minimizes side reactions and improves regioselectivity . Alternative protocols include one-pot multicomponent reactions with aromatic aldehydes and ethyl acetoacetate, catalyzed by APTS (3-aminopropyltriethoxysilane) .

Q. How is the structural characterization of this triazolopyrimidinone performed?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : Resolves the bicyclic core and substituent orientation, critical for understanding steric effects.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and NH stretches .

Q. What are common chemical reactions involving this compound?

The triazolopyrimidinone core undergoes nucleophilic substitution at electron-deficient positions (e.g., halogenation at C6) and electrophilic additions at the pyrimidine ring. For example, reactions with benzyl thiols or morpholine derivatives introduce functional groups that modulate solubility and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Ethanol/water mixtures reduce byproduct formation compared to pure organic solvents .
  • Catalyst screening : TMDP outperforms piperidine in regioselectivity but requires careful handling due to toxicity .
  • Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the product .

Q. What methodologies are used to study its biological activity (e.g., kinase inhibition)?

  • Enzyme assays : CDK2 inhibition is measured via fluorescence polarization assays using ATP-competitive probes .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to ATP-binding pockets, validated by mutational studies on key residues (e.g., Lys89 in CDK2) .
  • Cell-based assays : Anticancer activity is assessed via MTT assays in HeLa or MCF-7 cell lines, with IC50_{50} values correlated to substituent hydrophobicity .

Q. How can electrochemical properties inform its drug development potential?

Cyclic voltammetry on carbon graphite electrodes reveals redox behavior, such as irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating electron-rich aromatic systems prone to metabolic oxidation. This data guides structural modifications to enhance metabolic stability .

Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

Discrepancies arise from assay conditions (e.g., cell type, concentration) and substituent effects. For example:

  • Antiviral activity : Linked to C5 methyl/ethyl groups in HSV-1 plaque reduction assays .
  • Anticancer activity : Depends on CDK2 binding affinity, which varies with C2 aryl substituents . Meta-analyses using standardized assays (e.g., NCI-60 screening) are recommended .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration.
  • CYP450 interactions : Molecular dynamics simulations identify metabolic hotspots (e.g., C7 carbonyl prone to glucuronidation) .

Q. How does structural stability under physiological conditions affect formulation?

  • pH stability : The compound degrades in acidic conditions (pH < 4) due to pyrimidine ring protonation. Buffered formulations (pH 7.4) are recommended .
  • Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of 210–215°C, indicating solid-state stability .

Q. What structure-activity relationships (SAR) guide derivative design?

Key SAR insights include:

  • C2 substituents : Bulky aryl groups (e.g., 4-methylphenyl) enhance CDK2 inhibition by filling hydrophobic pockets .
  • C5 modifications : Ethyl/methyl groups optimize logP for bioavailability, while halogens (e.g., Cl) improve target binding but reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.